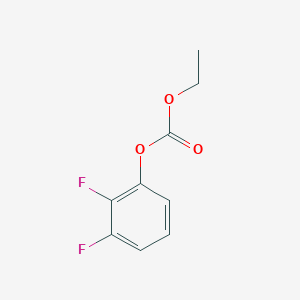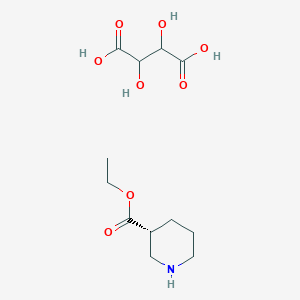
(R)-Ethyl nipecotate-L-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Ethyl Nipecotate Tartrate is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is the tartrate salt of ®-(-)-ethyl nipecotate, which is an ester derivative of nipecotic acid. This compound is known for its enantioselective properties, making it valuable in the production of enantiomerically pure substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ethyl Nipecotate Tartrate typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with tartaric acid to form the tartrate salt. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux (approximately 78-80°C)
Solvent: Ethanol
Industrial Production Methods: In industrial settings, the production of ®-(-)-Ethyl Nipecotate Tartrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous esterification: Using a packed bed reactor with a solid acid catalyst
Salt formation: Mixing the ester with tartaric acid in a crystallizer to precipitate the tartrate salt
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nipecotic acid derivatives
Reduction: Can be reduced to form nipecotamide
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Nipecotic acid derivatives
Reduction: Nipecotamide
Substitution: Various substituted nipecotate esters
Applications De Recherche Scientifique
®-(-)-Ethyl Nipecotate Tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds
Biology: Studied for its potential as a neurotransmitter inhibitor
Medicine: Investigated for its role in the development of anticonvulsant drugs
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.
Comparaison Avec Des Composés Similaires
(S)-(+)-Ethyl Nipecotate Tartrate: The enantiomer of ®-(-)-Ethyl Nipecotate Tartrate
Nipecotic Acid: The parent compound from which ®-(-)-Ethyl Nipecotate Tartrate is derived
Nipecotamide: A reduced form of nipecotic acid
Uniqueness: ®-(-)-Ethyl Nipecotate Tartrate is unique due to its enantioselective properties, which make it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GABA reuptake also distinguishes it from other nipecotic acid derivatives, providing it with specific applications in neuroscience research.
Propriétés
Formule moléculaire |
C12H21NO8 |
|---|---|
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1 |
Clé InChI |
HHPGQKZOPPDLNH-OGFXRTJISA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)
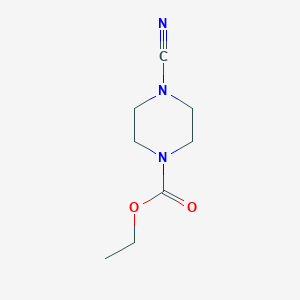




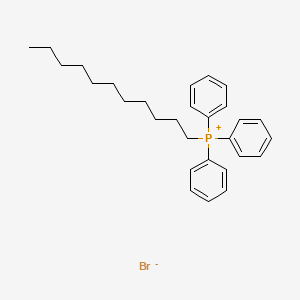
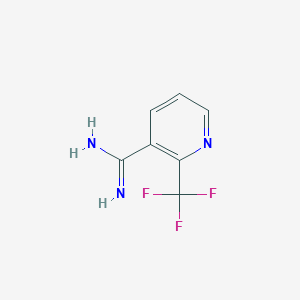
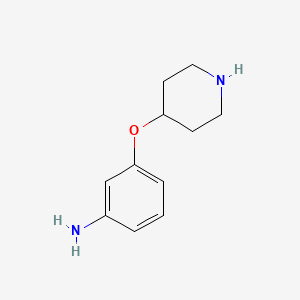
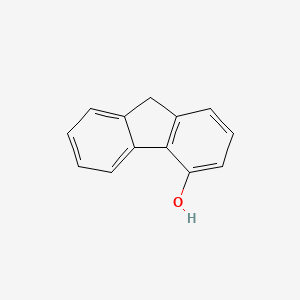

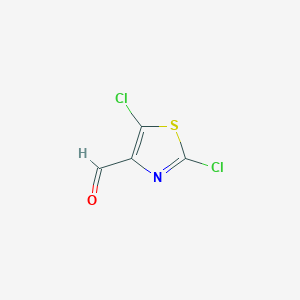
![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)
